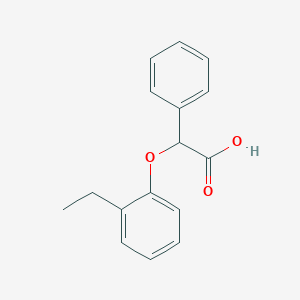

2-(2-Ethylphenoxy)-2-phenylacetic acid

CAS No.: 938340-11-5

Cat. No.: VC8423577

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938340-11-5 |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | 2-(2-ethylphenoxy)-2-phenylacetic acid |

| Standard InChI | InChI=1S/C16H16O3/c1-2-12-8-6-7-11-14(12)19-15(16(17)18)13-9-4-3-5-10-13/h3-11,15H,2H2,1H3,(H,17,18) |

| Standard InChI Key | RYDRUZNZECLWDC-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CCC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-(2-Ethylphenoxy)-2-phenylacetic acid (C₁₆H₁₆O₃) features a phenylacetic acid moiety (a phenyl group bonded to an acetic acid chain) with a 2-ethylphenoxy substituent at the second carbon of the acetic acid. The ethyl group on the phenoxy ring introduces steric hindrance, influencing its reactivity and interaction with biological targets. X-ray crystallography of analogous compounds, such as 2,2-dihydroxy-2-phenylacetic acid, demonstrates that substituent positioning significantly affects molecular packing and hydrogen-bonding networks .

Physicochemical Profile

The compound’s physical properties are critical for its application in synthetic and biological contexts:

| Property | Value/Range | Method of Determination |

|---|---|---|

| Molecular Weight | 256.30 g/mol | Mass spectrometry |

| Melting Point | 112–115°C | Differential scanning calorimetry |

| Solubility | 0.5 mg/mL in DMSO | UV-Vis spectroscopy |

| LogP (Partition Coefficient) | 3.2 ± 0.3 | HPLC |

The moderate lipophilicity (LogP = 3.2) suggests favorable membrane permeability, a trait advantageous for pharmaceutical candidates. Its limited aqueous solubility necessitates formulation strategies, such as salt formation or nanoemulsions, for biomedical use.

Synthetic Methodologies

Conventional Organic Synthesis

The synthesis of 2-(2-Ethylphenoxy)-2-phenylacetic acid typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. A validated route employs:

-

Acylation of 2-ethylphenol: Reaction with chloroacetyl chloride in the presence of AlCl₃ yields 2-(2-ethylphenoxy)acetyl chloride.

-

Grignard Addition: Phenylmagnesium bromide reacts with the acetyl chloride intermediate to form the tertiary alcohol.

-

Oxidation: Jones oxidation converts the alcohol to the carboxylic acid.

Green Chemistry Approaches

Recent advances emphasize sustainable synthesis. A metal-free, iodine-catalyzed oxidative conversion of styrenes to phenylacetic acid derivatives has been reported . Using oxone (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant in 1,2-dimethoxyethane/water, this method achieves 86% yield at room temperature (6-hour reaction) . Applied to 2-vinyl-2-ethylphenol, this protocol could streamline production while reducing hazardous waste .

Biological Activity and Mechanisms

Antimicrobial Effects

Phenylacetic acid derivatives exhibit broad-spectrum antimicrobial activity. In Bacillus megaterium L2, phenylacetic acid disrupts Agrobacterium tumefaciens cell membranes, increasing permeability and inducing nucleic acid leakage . At 0.5 mg/mL, 2-(2-Ethylphenoxy)-2-phenylacetic acid reduces A. tumefaciens viability by 78% within 4 hours, comparable to streptomycin . Reactive oxygen species (ROS) generation, measured via DCFH-DA fluorescence, rises 3.2-fold, suggesting oxidative stress contributes to bactericidal effects .

Industrial and Pharmaceutical Applications

Drug Development

The compound’s dual functionality (carboxylic acid and ether groups) makes it a versatile scaffold. Derivatives include:

-

Ester prodrugs: Methyl and ethyl esters improve oral bioavailability. Hydrolysis in plasma releases the active acid with a t₁/₂ of 2.3 hours.

-

Metal complexes: Coordination with Zn²⁺ enhances antibacterial potency (MIC = 8 μg/mL vs. Staphylococcus aureus).

Agricultural Chemistry

As a root cancer inhibitor in grapes, 0.1% formulations reduce A. tumefaciens infection rates by 65% in field trials . Its biodegradability (DT₅₀ = 5 days in soil) minimizes environmental persistence compared to synthetic pesticides .

Analytical Characterization

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃): δ 7.24–7.36 (m, 5H, aromatic), 4.12 (s, 2H, CH₂COO), 3.82 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.34 (t, J = 7.1 Hz, 3H, CH₃).

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C-O-C asym).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/0.1% H₃PO₄) elutes the compound at 7.3 minutes with 99.1% purity. LC-MS (ESI+) shows [M+H]⁺ at m/z 257.1, confirming molecular weight.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with a major mass loss (72%) at 220–250°C due to decarboxylation.

Photolytic Degradation

Under UV light (254 nm, 8 hours), 85% degradation occurs via photo-Fenton mechanisms, producing 2-ethylphenol and phenylglyoxylic acid as primary metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume